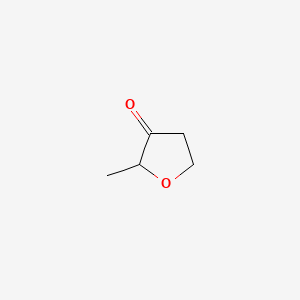

2-Methyltetrahydrofuran-3-one

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

2-Methyltetrahydrofuran-3-one is a volatile compound that is primarily found in roasted coffee . It is known to interact with olfactory receptors, contributing to the unique aroma of coffee. The primary targets of this compound are therefore the olfactory receptors in the nasal epithelium.

Biochemical Pathways

The interaction of this compound with olfactory receptors initiates a cascade of biochemical events. This includes the activation of G-protein coupled receptors, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels triggers a series of downstream effects, ultimately resulting in the generation of a nerve impulse that is transmitted to the brain and perceived as a distinct aroma .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) Upon inhalation, it is rapidly absorbed by the olfactory epithelium It is then distributed to olfactory receptors where it exerts its effectExcretion is likely through the respiratory and urinary systems .

Result of Action

The molecular and cellular effects of this compound action result in the perception of a distinct aroma associated with roasted coffee. This aroma contributes to the overall sensory experience of coffee, influencing its flavor profile and consumer preference .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Temperature, pH, and presence of other volatile compounds can affect its stability and rate of evaporation, thereby influencing its sensory impact. Furthermore, the compound’s action can be influenced by the individual’s olfactory sensitivity, which can be affected by genetic factors, age, and health status .

Analyse Biochimique

Biochemical Properties

2-Methyltetrahydrofuran-3-one plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It is known to interact with various enzymes and proteins involved in metabolic pathways. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been observed to participate in low-temperature oxidation processes, highlighting its role as an intermediate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of quorum sensing systems in bacteria, affecting biofilm formation and bacterial communication . This compound’s impact on gene expression and cellular metabolism underscores its potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. Additionally, this compound has been shown to inhibit or activate specific enzymes, thereby modulating biochemical reactions . These interactions can lead to changes in gene expression and cellular function, providing insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. For example, studies on African catfish have shown that exposure to high concentrations of this compound can cause histopathological changes in gill tissues, including necrosis and vacuolation . These findings highlight the importance of dosage considerations when studying the compound’s effects in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through oxidation-reduction reactions, facilitated by specific oxidoreductases . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The distribution of this compound can influence its biochemical activity and effectiveness in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . These localization patterns are essential for understanding how this compound exerts its effects at the subcellular level.

Méthodes De Préparation

La 2-méthyltétrahydrofuran-3-one peut être synthétisée par différentes méthodes :

Décarboxylation hydrolytique : Cette méthode implique la décarboxylation hydrolytique de la 2-méthyl-4-carbométhoxytétrahydrofuran-3-one.

Cyclisation catalysée par les acides : Une autre méthode est la cyclisation catalysée par les acides des β-alkoxy-diazocétones.

Réactions de condensation : Elle peut également être préparée par condensation du lactate d'éthyle et de l'acrylate de méthyle en solution de diméthylsulfoxyde.

Analyse Des Réactions Chimiques

La 2-méthyltétrahydrofuran-3-one subit diverses réactions chimiques :

Oxydation : Elle peut être oxydée pour former différents produits, tels que la dihydro-2-méthyl-3-furanone.

Réduction : Le composé peut être réduit pour former la 2-méthyltétrahydrofurane.

Substitution : Elle peut participer à des réactions de substitution nucléophile, en particulier en présence de réactifs organométalliques.

Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène pour la réduction, les agents oxydants comme l'hypochlorite de lithium et les réactifs organométalliques pour les réactions de substitution . Les principaux produits formés à partir de ces réactions comprennent divers dérivés du furane et des formes réduites du composé .

4. Applications de la recherche scientifique

La 2-méthyltétrahydrofuran-3-one a plusieurs applications de recherche scientifique :

Médecine : Elle est utilisée dans la synthèse de composés pharmaceutiques, y compris les médicaments nootropes.

Industrie : Le composé est utilisé dans l'industrie des arômes et des parfums en raison de son arôme agréable.

5. Mécanisme d'action

Le mécanisme d'action de la 2-méthyltétrahydrofuran-3-one implique son interaction avec des cibles moléculaires et des voies :

Mécanismes d'oxydation : Elle agit comme un intermédiaire dans les processus d'oxydation à basse température, jouant un rôle dans la chimie de la combustion des biocarburants.

Inhibition de la détection de quorum : Le composé inhibe la détection de quorum chez les bactéries, affectant leur croissance et la formation de biofilms.

Applications De Recherche Scientifique

2-Methyltetrahydrofuran-3-one has several scientific research applications:

Comparaison Avec Des Composés Similaires

La 2-méthyltétrahydrofuran-3-one peut être comparée à d'autres composés similaires :

4-Hydroxy-2,5-diméthyl-3(2H)-furanone : Connu pour son arôme sucré et de caramel, similaire à celui de la 2-méthyltétrahydrofuran-3-one.

2-Isobutyl-3-méthoxypyrazine : Un autre composé utilisé dans l'industrie des arômes et des parfums, mais avec un profil aromatique différent.

5-Éthyl-3-hydroxy-4-méthyl-2(5H)-furanone : Structure similaire mais avec des propriétés chimiques et des applications distinctes.

La particularité de la 2-méthyltétrahydrofuran-3-one réside dans sa stabilité, son arôme agréable et sa polyvalence dans diverses réactions chimiques et applications .

Activité Biologique

2-Methyltetrahydrofuran-3-one (CAS Registry Number 3188-00-9) is a cyclic ketone that has garnered attention due to its presence in various natural products and its potential applications in food and fragrance industries. This article explores its biological activity, focusing on genotoxicity, toxicity profiles, and other relevant biological effects.

- Molecular Formula : CHO

- Molecular Weight : 100.12 g/mol

- Appearance : Colorless to yellowish liquid

- Boiling Point : 139 °C

- Flash Point : 38 °C

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its toxicity and safety profile.

Genotoxicity Studies

Genotoxicity refers to the ability of a substance to damage genetic information in cells. Several studies have assessed the genotoxic potential of this compound:

- Ames Test : The compound was tested using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA. The results indicated equivocal mutagenic activity, with slight increases in revertant colonies observed in strain TA98 at high concentrations (up to 5000 μg/plate) .

- Mammalian Cell Gene Mutation Assay : Conducted according to OECD guidelines, this assay used Chinese hamster ovary (CHO) cells treated with concentrations up to 1000 μg/mL. No significant increases in mutant colonies were observed, indicating that the compound is not mutagenic .

- Micronucleus Test : An in vitro micronucleus test showed that this compound did not induce micronuclei in human peripheral blood lymphocytes at concentrations up to 1000 μg/mL, suggesting it is non-clastogenic .

Toxicity Profiles

The compound has also been evaluated for various toxicity endpoints:

Case Studies

Recent research has highlighted the presence of this compound in various natural sources and its implications:

Propriétés

IUPAC Name |

2-methyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYQRVIQDNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047677 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Wintergreen-like aroma | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.180-1.185 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3188-00-9 | |

| Record name | Dihydro-2-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-methyltetrahydrofuran-3-one and where is it found naturally?

A1: this compound, also known as coffee furanone, is a cyclic ether that contributes to the aroma profile of roasted coffee []. It is also found in flue-cured tobacco and influences the overall smoking quality [, ].

Q2: How does the structure of this compound relate to its aroma?

A2: The aroma of this compound has been characterized as caramel-like and roasted. Researchers have used microwave spectroscopy and quantum chemical calculations to determine the molecule's structure. They found two stable conformers, with the most stable form having the methyl group in an equatorial position []. This spatial arrangement of atoms likely contributes to the molecule's interaction with olfactory receptors, resulting in the perceived aroma.

Q3: How does this compound influence the smoking quality of tobacco?

A3: Studies have shown that this compound has a strong positive correlation with the overall smoking quality of flue-cured tobacco []. Specifically, it has been identified as having a direct positive effect on the sensory attributes of tobacco, potentially by contributing to its aroma profile [, ].

Q4: Can this compound be synthesized, and if so, how?

A4: Yes, this compound can be efficiently synthesized from the oxidative hydroxylation of 2-acetylbutyrolactone []. This method provides a reliable way to obtain the compound for research and potential applications.

Q5: Are there any analytical techniques available to identify and quantify this compound in complex mixtures?

A6: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace analysis has been successfully employed to determine the presence and quantity of this compound in complex mixtures like Qibai Pingfei Capsule []. This technique allows for the separation and identification of volatile compounds, providing valuable information about the composition of various samples.

Q6: Has this compound been assessed for safety as a fragrance ingredient?

A7: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound when used as a fragrance ingredient []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated for its intended use.

Q7: Can this compound be used as a building block for synthesizing other compounds?

A8: Yes, researchers have utilized this compound in a reaction with malononitrile and aromatic aldehydes to synthesize 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives []. This highlights the compound's versatility as a starting material for creating diverse chemical structures with potential applications in various fields.

Q8: What is the role of this compound in enzymatic reactions?

A9: Research indicates that this compound can be utilized as a bio-sourced co-solvent in enzymatic reactions, potentially offering a greener alternative to commonly used solvents like DMSO []. This application is particularly relevant in the context of sustainable chemistry and developing environmentally friendly processes.

Q9: Have there been any studies on the phase behavior of this compound?

A10: Yes, researchers have investigated the phase equilibrium data and thermodynamic modeling of systems involving this compound, carbon dioxide, and glucose []. This type of research is crucial for understanding the behavior of this compound in various conditions and for designing processes involving its separation and purification.

Q10: Is there a way to convert this compound into a difluorinated analog?

A11: Yes, a method has been developed to produce 2-substituted 3,3-difluorofuran derivatives, including those derived from this compound, using diethylammonium sulfur trifluoride (DAST) in the presence of a catalytic amount of pyridine hydrofluoride []. This transformation highlights the potential for modifying the structure of this compound to access compounds with potentially different biological or physical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.